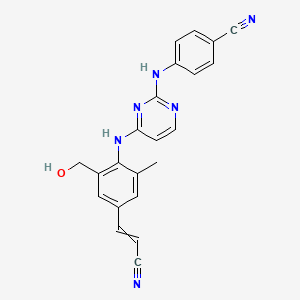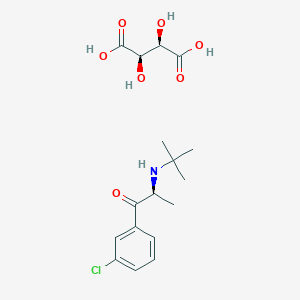
Tazobactam Sodium Salt-15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tazobactam Sodium Salt-15N3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of tazobactam, a beta-lactamase inhibitor that enhances the efficacy of beta-lactam antibiotics by preventing their degradation by beta-lactamase enzymes . The molecular formula of this compound is C10H11N15N3NaO5S, and it has a molecular weight of 325.25 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Tazobactam Sodium Salt-15N3 involves the synthesis of tazobactam followed by the introduction of the sodium salt and the stable isotope label. The synthesis of tazobactam typically starts with 6-aminopenicillanic acid (6-APA), which undergoes esterification and oxidation to form key intermediates. These intermediates are then condensed with 2-hydroxybenzothiazole, followed by chlorination, cyclization, oxidation, hydrolysis, and salification to produce tazobactam .
Industrial Production Methods
In industrial settings, the production of this compound involves dissolving tazobactam acid in cooling water at temperatures between 6-15°C. This solution is then mixed with a salt-forming agent under controlled temperature conditions, stirred until clear, and lyophilized to obtain this compound powder . This method ensures high purity and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Tazobactam Sodium Salt-15N3 undergoes various chemical reactions, including:
Oxidation: Conversion of intermediates during synthesis.
Reduction: Not commonly involved in its synthesis or reactions.
Common Reagents and Conditions
Oxidizing Agents: Used during the oxidation steps in synthesis.
Salt-forming Agents: Used to introduce the sodium salt.
Stable Isotope Labels: Introduced during the final stages of synthesis.
Major Products Formed
The major product formed from these reactions is this compound, which is used in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
Tazobactam Sodium Salt-15N3 is widely used in scientific research due to its role as a beta-lactamase inhibitor. Its applications include:
Chemistry: Used as a reference standard for analytical methods.
Biology: Studied for its interactions with beta-lactamase enzymes.
Medicine: Combined with antibiotics like piperacillin and ceftolozane to treat bacterial infections.
Industry: Used in the development of new antibiotics and beta-lactamase inhibitors.
Wirkmechanismus
Tazobactam Sodium Salt-15N3 works by inhibiting beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. By binding to these enzymes, it prevents the breakdown of antibiotics, thereby enhancing their efficacy . The molecular targets include penicillin-binding proteins (PBPs) and beta-lactamase enzymes, which are crucial for bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clavulanic Acid: Another beta-lactamase inhibitor used in combination with amoxicillin.
Sulbactam: Used with ampicillin to inhibit beta-lactamase enzymes.
Avibactam: A non-beta-lactam beta-lactamase inhibitor used with ceftazidime.
Uniqueness
Tazobactam Sodium Salt-15N3 is unique due to its stable isotope label, which makes it particularly useful in research applications requiring precise analytical measurements. Its combination with piperacillin and ceftolozane provides a broader spectrum of antibacterial activity compared to other beta-lactamase inhibitors .
Eigenschaften
Molekularformel |
C10H11N4NaO5S |
|---|---|
Molekulargewicht |
325.26 g/mol |
IUPAC-Name |
sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-((1,2,3-15N3)triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/q;+1/p-1/t7-,8+,10+;/m1./s1/i11+1,12+1,13+1; |
InChI-Schlüssel |
RFMIKMMOLPNEDG-ZSQHIUSYSA-M |
Isomerische SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])C[15N]3C=C[15N]=[15N]3.[Na+] |
Kanonische SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)


![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)


![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)






